7-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound characterized by its unique thienopyridinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyridinone Core: The thienopyridinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic conditions.
Introduction of the Phenyl Groups: The phenyl groups can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thienopyridinone in the presence of a palladium catalyst.
Ethoxy and Methoxy Group Addition: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a similar fluorophenyl group and ethoxy substituent.
1-(4-Fluorophenyl)-3-methoxy-3-(4-methoxyphenyl)propan-1-one: Another compound with similar methoxy and fluorophenyl groups.
Uniqueness
7-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its thienopyridinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20FNO3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
7-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C22H20FNO3S/c1-2-26-20-11-15(17-12-21(25)24-18-9-10-28-22(17)18)5-8-19(20)27-13-14-3-6-16(23)7-4-14/h3-11,17H,2,12-13H2,1H3,(H,24,25) |
InChI Key |
YZGJFXPXHSAYNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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